(2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a chlorophenyl group and a phenylformamido group, making it potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amide with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Formation of the Phenylformamido Group: This step involves the reaction of the intermediate with formamide derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme mechanisms or protein-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Synthesis: Used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-bromophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide
Uniqueness
The presence of the chlorophenyl group in (2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity, and overall biological activity.
Biological Activity
(2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide, also known by its CAS number 6023-70-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H19ClN2O2. It features a chlorophenyl group and an amide functional group, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 336.82 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
CAS Number | 6023-70-7 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exert antifungal and antibacterial effects through the inhibition of key metabolic pathways in pathogens.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against various strains, including Candida albicans and Aspergillus niger. For instance, a study reported that compounds with similar structural motifs showed effective inhibition of fungal growth at low concentrations .
Antibacterial Activity
The compound has also shown promising results against Mycobacterium tuberculosis, suggesting potential as a therapeutic agent for tuberculosis. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Case Studies
- Antifungal Efficacy : In vitro tests conducted on several pathogenic fungi revealed that this compound derivatives had minimum inhibitory concentrations (MICs) comparable to standard antifungal agents. The study highlighted the potential for developing new antifungal therapies based on this scaffold .
- Antitubercular Activity : A case study involving the evaluation of this compound against Mycobacterium tuberculosis H37Rv indicated a significant reduction in bacterial viability. The results suggest that further exploration into its pharmacokinetics and bioavailability could lead to effective treatments for resistant strains .
Properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)21-19(24)17(12-14-8-10-16(20)11-9-14)22-18(23)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,24)(H,22,23)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPYXHFHCCFJMW-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.